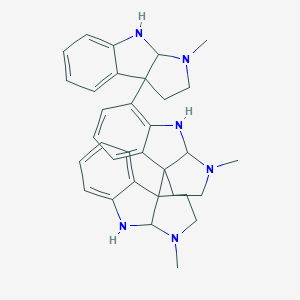

Hodgkinsine

Description

Structure

3D Structure

Properties

IUPAC Name |

(3aR,8bR)-5-[(3aR,8bR)-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl]-8b-[(3aS,8bS)-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl]-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H38N6/c1-37-18-15-31(21-9-4-6-13-25(21)34-28(31)37)23-11-8-12-24-27(23)36-30-33(24,17-20-39(30)3)32-16-19-38(2)29(32)35-26-14-7-5-10-22(26)32/h4-14,28-30,34-36H,15-20H2,1-3H3/t28-,29+,30-,31-,32-,33+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPVWJPVYOXKFRQ-BDMNMGLZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2(C1NC3=CC=CC=C32)C4=C5C(=CC=C4)C6(CCN(C6N5)C)C78CCN(C7NC9=CC=CC=C89)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@]2([C@@H]1NC3=CC=CC=C32)C4=C5C(=CC=C4)[C@]6(CCN([C@H]6N5)C)[C@@]78CCN([C@@H]7NC9=CC=CC=C89)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H38N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60939524 | |

| Record name | Hodgkinsine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60939524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

518.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18210-71-4 | |

| Record name | (3aS,3′aR,3′′aR,8aS,8′aR,8′′aR)-2,2′,2′′,3,3′,3′′,8,8′,8′′,8a,8′a,8′′a-Dodecahydro-1,1′,1′′-trimethyl-3a,3′a(1H,1′H):7′,3′′a(1′′H)-terpyrrolo[2,3-b]indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18210-71-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hodgkinsine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60939524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unveiling the Alkaloid Profile of Psychotria colorata: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the alkaloid composition of Psychotria colorata, a plant species of significant interest in ethnopharmacology and drug discovery. This document, intended for researchers, scientists, and drug development professionals, details the known alkaloid constituents, their concentration in different plant tissues, established experimental protocols for their isolation and analysis, and their known pharmacological signaling pathways.

Executive Summary

Psychotria colorata, a member of the Rubiaceae family, has a rich history of traditional use as an analgesic in the Amazon region.[1] Scientific investigations have identified a complex mixture of bioactive alkaloids as the source of its pharmacological effects. This guide synthesizes the current knowledge on these compounds, providing a foundational resource for further research and development. The primary alkaloids are of the pyrrolidinoindoline and quinoline classes, with hodgkinsine and psychotridine being the most pharmacologically significant.[1] This document presents the available quantitative data on total alkaloid content, outlines detailed experimental methodologies, and visualizes key processes to facilitate a deeper understanding of the chemistry and pharmacology of Psychotria colorata.

Alkaloid Composition and Quantitative Analysis

The primary bioactive constituents of Psychotria colorata are a group of structurally complex indole alkaloids. The most notable of these are this compound, psychotridine, quadrigemine C, (+)-chimonanthine, and meso-chimonanthine. The plant also contains quinoline alkaloids. While a complete quantitative breakdown of each specific alkaloid is not extensively documented in current literature, research has established the relative distribution of total alkaloid content across different parts of the plant.

Table 1: Total Alkaloid Content in Psychotria colorata

| Plant Part | Total Alkaloid Content (% Dry Weight) |

| Flowers | 0.7%[2] |

| Leaves | 0.6%[2] |

| Roots | 0.05%[2] |

Note: The data represents the total alkaloid mixture. The precise percentage of individual alkaloids within these totals is a subject for further investigation.

Experimental Protocols

The following sections detail standardized methodologies for the extraction, isolation, and characterization of alkaloids from Psychotria colorata.

General Alkaloid Extraction

This protocol describes a common acid-base extraction method for isolating alkaloids from plant material.

-

Maceration: Dried and powdered plant material (flowers, leaves, or roots) is macerated with a methanolic or ethanolic solution.

-

Acidification: The alcoholic extract is then acidified with a dilute acid (e.g., 1% HCl), which converts the alkaloids into their salt forms, rendering them soluble in the aqueous layer.

-

Solvent Partitioning (Defatting): The acidified extract is washed with a non-polar solvent (e.g., hexane or diethyl ether) to remove fats, waxes, and other non-polar compounds. The aqueous layer containing the alkaloid salts is retained.

-

Basification: The aqueous layer is then made alkaline (pH 9-10) with a base (e.g., ammonium hydroxide). This deprotonates the alkaloid salts, converting them back to their free base form.

-

Extraction of Free Bases: The now alkaline aqueous solution is repeatedly extracted with a chlorinated solvent (e.g., dichloromethane or chloroform). The organic layers containing the free base alkaloids are combined.

-

Concentration: The organic solvent is evaporated under reduced pressure to yield the crude alkaloid extract.

Chromatographic Separation and Purification

The crude alkaloid extract is a complex mixture that requires further separation to isolate individual compounds.

-

Column Chromatography: The crude extract is subjected to column chromatography using a stationary phase such as silica gel or alumina.

-

Elution Gradient: A gradient of solvents with increasing polarity (e.g., starting with hexane and gradually introducing ethyl acetate and then methanol) is used to elute the compounds from the column.

-

Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the alkaloids of interest.

-

Further Purification: Fractions containing the desired alkaloids may require further purification using techniques such as preparative High-Performance Liquid Chromatography (HPLC) to obtain pure compounds.

Characterization and Identification

The purified alkaloids are identified and characterized using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To observe the electronic transitions within the molecule.

Visualizations: Workflows and Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow for alkaloid analysis and the known signaling pathways of the key alkaloids from Psychotria colorata.

Signaling Pathway of this compound

This compound exhibits a dual mechanism of action, acting as both a mu-opioid receptor agonist and an NMDA receptor antagonist.[1]

Signaling Pathway of Psychotridine

Psychotridine primarily functions as an NMDA receptor antagonist.

Conclusion and Future Directions

Psychotria colorata is a promising source of novel alkaloids with significant analgesic potential. The dual-action of this compound on both opioid and NMDA receptors presents a particularly interesting avenue for the development of new pain therapeutics. However, a notable gap in the current body of research is the lack of detailed quantitative analysis of the individual alkaloid constituents. Future research should focus on developing and applying robust analytical methods, such as quantitative HPLC-MS/MS, to accurately determine the concentrations of this compound, psychotridine, and other alkaloids in various plant parts. Such data will be invaluable for standardizing extracts, understanding the synergistic effects of the alkaloid mixture, and advancing the development of new pharmaceuticals derived from this important medicinal plant.

References

Methodological & Application

Application Notes and Protocols for the Catalytic Enantioselective Synthesis of Hodgkinsine Precursors

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the catalytic enantioselective synthesis of key precursors to the complex alkaloid Hodgkinsine. The methodologies described are based on the innovative diazene-directed assembly of cyclotryptamine fragments, a strategy that allows for the stereocontrolled construction of the intricate polycyclic core of this compound. The protocols focus on the synthesis of enantiomerically enriched cyclotryptamine monomers, which are the fundamental building blocks for the total synthesis of this compound and its analogues.

Key Synthetic Strategies

The enantioselective synthesis of this compound precursors has been a significant challenge in organic chemistry. Key strategies that have been successfully employed include:

-

Asymmetric Intramolecular Heck Cyclization: Pioneered by Overman, this method establishes a crucial C3a–C7' linkage.[1]

-

Diastereoselective α-Arylation of Oxindoles: Utilized by Willis, this approach controls the stereochemistry at a key quaternary center.[1]

-

Catalyst-Controlled Asymmetric Arylation of Tryptamides: Developed by MacMillan, this strategy provides excellent stereocontrol in the formation of C3a–C7' linkages.

-

Diazene-Directed Assembly of Cyclotryptamines: A convergent and modular approach that enables the stereoselective union of cyclotryptamine monomers.[1][2]

This document will focus on the protocols derived from the diazene-directed assembly strategy, which offers a high degree of control over the complex stereochemistry of this compound.

Experimental Workflow

The overall experimental workflow for the synthesis of a key trimeric this compound precursor via the diazene-directed assembly is depicted below. This involves the synthesis of monomeric cyclotryptamine building blocks, their coupling to form a dimeric diazene, further functionalization, and subsequent coupling and photolytic dinitrogen extrusion to form the trimeric core.

Figure 1. Experimental workflow for the synthesis of a this compound precursor.

Quantitative Data Summary

The following tables summarize the quantitative data for the key transformations in the synthesis of this compound precursors.

Table 1: Enantioselective Bromocyclization

| Entry | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |

| 1 | (S)-TRIP | Toluene | -78 to 23 | 12 | 99 | 94 |

Table 2: Rh-catalyzed C-H Amination of Dimeric Diazene

| Entry | Rhodium Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Rh₂(esp)₂ | Dichloromethane | 23 | 12 | 60 |

Table 3: Diazene-Directed Assembly and Photolysis

| Step | Reactants | Conditions | Product | Yield (%) |

| 1 | (-)-Dimeric Sulfamate Ester, (+)-C3a-aminocyclotryptamine | DMAP, THF, 23 °C, 12 h | (-)-Bis-diazene Trimer | 94 |

| 2 | (-)-Bis-diazene Trimer | hν (300 nm), Benzene, 23 °C, 19 h | (-)-Hodgkinsine Precursor (Trimer) | 41 |

Experimental Protocols

Protocol 1: Enantioselective Bromocyclization for the Synthesis of (+)-C3a-bromocyclotryptamine

This protocol describes the enantioselective synthesis of a key chiral building block, (+)-C3a-bromocyclotryptamine, from N1-Teoc-tryptamine methyl carbamate using a chiral phosphoric acid catalyst (TRIP).[1]

Materials:

-

N1-Teoc-tryptamine methyl carbamate

-

(S)-3,3'-bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphonate ((S)-TRIP)

-

N-Bromosuccinimide (NBS)

-

Toluene, anhydrous

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried round-bottom flask under an argon atmosphere, add N1-Teoc-tryptamine methyl carbamate (1.0 equiv) and (S)-TRIP (0.1 equiv).

-

Add anhydrous toluene to dissolve the solids.

-

Cool the reaction mixture to -78 °C in a dry ice/acetone bath.

-

In a separate flask, dissolve N-Bromosuccinimide (1.1 equiv) in anhydrous dichloromethane.

-

Slowly add the NBS solution to the reaction mixture at -78 °C over 30 minutes.

-

Stir the reaction at -78 °C for 4 hours, then allow it to warm to 23 °C and stir for an additional 8 hours.

-

Quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer with dichloromethane (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford (+)-C3a-bromocyclotryptamine.

Expected Outcome:

The reaction is expected to yield the desired product in approximately 99% yield and 94% enantiomeric excess.

Protocol 2: Rh-catalyzed C-H Amination of a Dimeric Diazene

This protocol details the functionalization of a dimeric cyclotryptamine diazene at the C7' position via a rhodium-catalyzed C-H amination reaction.[1]

Materials:

-

(-)-Dimeric Diazene

-

Rh₂(esp)₂ (dirhodium(II) bis(esp)) catalyst

-

2,6-difluorophenylsulfamate

-

Di(acetoxy)iodobenzene

-

Magnesium oxide (MgO)

-

Dichloromethane (DCM), anhydrous

Procedure:

-

To a flame-dried Schlenk tube under an argon atmosphere, add (-)-Dimeric Diazene (1.0 equiv), Rh₂(esp)₂ (0.02 equiv), 2,6-difluorophenylsulfamate (1.5 equiv), and MgO (2.0 equiv).

-

Add anhydrous dichloromethane.

-

In a separate flask, dissolve di(acetoxy)iodobenzene (1.5 equiv) in anhydrous dichloromethane.

-

Add the di(acetoxy)iodobenzene solution to the reaction mixture via syringe pump over 10 hours at 23 °C.

-

Stir the reaction for an additional 2 hours after the addition is complete.

-

Filter the reaction mixture through a pad of Celite, washing with dichloromethane.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the (-)-Dimeric Sulfamate Ester.

Expected Outcome:

The desired C-H amination product is expected to be obtained in approximately 60% yield.

Logical Relationships in Stereocontrol

The stereochemical outcome of the synthesis is critically dependent on the chiral catalyst used in the initial bromocyclization step and the inherent stereochemistry of the cyclotryptamine monomers during the coupling reactions. The diazene-directed strategy allows for the coupling of these monomers with high fidelity, preserving the stereochemical integrity of each unit in the final assembled precursor.

Figure 2. Logic of stereochemical control in the synthesis.

References

Application Notes and Protocols for Hodgkinsine Extraction and Purification from Psychotria colorata

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the extraction and purification of Hodgkinsine from the plant material of Psychotria colorata. This compound is a complex pyrrolidinoindoline alkaloid that has garnered significant interest for its potential therapeutic applications.[1]

Introduction to this compound

This compound is a trimeric alkaloid composed of three pyrrolidinoindoline subunits.[1] It is predominantly found in plants of the Psychotria genus, with Psychotria colorata being a notable source.[1][2] This compound has been investigated for its analgesic properties, which are attributed to its dual mechanism of action as a mu-opioid agonist and an NMDA antagonist.[1][2][3] This unique pharmacological profile makes it a compound of interest for the development of novel pain therapeutics. Extracts from Psychotria colorata have been traditionally used for their analgesic effects.[2]

Principle of Extraction and Purification

The extraction and purification of this compound, a basic alkaloid, relies on the principles of acid-base extraction to separate it from other plant constituents. The general workflow involves:

-

Preparation of Plant Material: Drying and grinding the plant material to increase the surface area for efficient solvent penetration.

-

Basification and Extraction: Treating the plant material with a base to convert the alkaloid salts present in the plant into their free base form, which is soluble in organic solvents. This is followed by extraction with a suitable organic solvent.

-

Acidic Wash (Liquid-Liquid Extraction): The organic extract containing the free base alkaloid is then washed with an acidic aqueous solution. This converts the alkaloid back into its salt form, which is soluble in the aqueous phase, effectively separating it from neutral and acidic impurities that remain in the organic phase.

-

Basification and Re-extraction: The acidic aqueous solution is then basified to precipitate the alkaloid in its free base form, which is subsequently re-extracted into an organic solvent.

-

Purification: The crude alkaloid extract is further purified using chromatographic techniques to isolate this compound from other co-extracted alkaloids and impurities.

Experimental Protocols

Preparation of Plant Material

-

Harvest fresh leaves of Psychotria colorata.

-

Air-dry the leaves in a well-ventilated area, shielded from direct sunlight, until they are brittle.

-

Grind the dried leaves into a fine powder using a mechanical grinder.

-

Store the powdered plant material in an airtight container in a cool, dark, and dry place until extraction.

Extraction of Crude Alkaloid Fraction

This protocol is adapted from established methods for alkaloid extraction.[4]

-

Weigh 100 g of the dried, powdered leaf material of Psychotria colorata.

-

In a large beaker, create a slurry by mixing the powdered leaves with 500 mL of 10% (w/v) sodium carbonate solution. This basifies the mixture to a pH of approximately 9-10.

-

Allow the slurry to stand for 1 hour with occasional stirring.

-

Transfer the basified plant material to a Soxhlet apparatus or a large flask for maceration.

-

Solvent Extraction:

-

For Soxhlet Extraction: Extract the basified material with dichloromethane or diethyl ether for 8-12 hours.

-

For Maceration: Add 1 L of dichloromethane to the flask containing the basified material. Seal the flask and macerate for 24 hours with constant agitation using a magnetic stirrer.

-

-

Filter the organic extract through Whatman No. 1 filter paper to remove the plant debris.

-

Collect the organic filtrate. If using maceration, repeat the extraction of the plant residue two more times with fresh solvent to ensure exhaustive extraction. Combine the filtrates.

-

Concentrate the combined organic extract under reduced pressure using a rotary evaporator to a volume of approximately 200 mL.

Acid-Base Liquid-Liquid Extraction for Alkaloid Isolation

-

Transfer the concentrated organic extract to a separatory funnel.

-

Add 100 mL of 5% (v/v) hydrochloric acid to the separatory funnel.

-

Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.

-

Allow the layers to separate. The alkaloid salts will be in the upper aqueous layer.

-

Drain the lower organic layer.

-

Repeat the acid wash of the organic layer two more times with 50 mL portions of 5% HCl. Combine the acidic aqueous extracts.

-

The combined acidic extract now contains the protonated alkaloids. This solution can be washed with 50 mL of diethyl ether to remove any remaining neutral impurities. Discard the ether layer.

-

Slowly basify the acidic aqueous solution to pH 10-11 by adding concentrated ammonium hydroxide dropwise while stirring in an ice bath. The alkaloids will precipitate out of the solution.

-

Extract the alkaloids from the basified aqueous solution with three 100 mL portions of dichloromethane.

-

Combine the organic layers, and dry over anhydrous sodium sulfate.

-

Filter to remove the drying agent, and evaporate the solvent under reduced pressure to yield the crude alkaloid extract.

Chromatographic Purification of this compound

The crude alkaloid extract contains a mixture of alkaloids including this compound, quadrigemine C, and psychotridine.[5] Column chromatography is a suitable method for their separation.

-

Preparation of the Column:

-

Use a glass column packed with silica gel (60-120 mesh) in a non-polar solvent like hexane.

-

-

Sample Loading:

-

Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase solvent and adsorb it onto a small amount of silica gel.

-

Allow the solvent to evaporate completely.

-

Carefully load the dried silica with the adsorbed sample onto the top of the prepared column.

-

-

Elution:

-

Begin elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding increasing proportions of a more polar solvent (e.g., ethyl acetate, followed by methanol). A suggested gradient is as follows:

-

Hexane:Ethyl Acetate (9:1)

-

Hexane:Ethyl Acetate (7:3)

-

Hexane:Ethyl Acetate (1:1)

-

Ethyl Acetate

-

Ethyl Acetate:Methanol (9:1)

-

-

-

Fraction Collection:

-

Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).

-

Use a mobile phase similar to the elution solvent for TLC analysis and visualize the spots under UV light or with an appropriate staining reagent (e.g., Dragendorff's reagent for alkaloids).

-

-

Isolation of this compound:

-

Combine the fractions that show a pure spot corresponding to this compound.

-

Evaporate the solvent from the combined fractions to obtain purified this compound.

-

-

Further Purification (Optional):

-

For higher purity, the isolated this compound can be further purified by preparative High-Performance Liquid Chromatography (HPLC).

-

Data Presentation

The following table provides representative data for the extraction and purification of this compound from 100 g of dried Psychotria colorata leaves. Note that these values are illustrative and can vary based on the specific plant material and experimental conditions.

| Step | Parameter | Value |

| Plant Material | Dry Weight | 100 g |

| Crude Alkaloid Extraction | Yield of Crude Extract | 1.5 g |

| Purity of this compound in Crude Extract | ~10-15% | |

| Column Chromatography | Yield of Purified this compound | 150 mg |

| Purity of this compound post-Column | >90% | |

| Preparative HPLC (Optional) | Yield of Highly Purified this compound | 120 mg |

| Final Purity | >98% |

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for the extraction and purification of this compound.

Signaling Pathway of this compound

Caption: Dual signaling pathway of this compound leading to analgesia.

References

Electrophysiological techniques to study Hodgkinsine's effect on NMDA receptors

Application Note & Protocol

Topic: Electrophysiological Techniques to Study Hodgkinsine's Effect on NMDA Receptors

Audience: Researchers, scientists, and drug development professionals.

Introduction

The N-methyl-D-aspartate (NMDA) receptor is a ligand-gated ion channel crucial for excitatory synaptic transmission, synaptic plasticity, and memory formation in the central nervous system (CNS).[1][2] Dysfunction of the NMDA receptor is implicated in various neurological and psychiatric disorders, making it a key target for therapeutic development.[2][3] this compound, a complex trimeric alkaloid derived from plants of the Psychotria genus, has demonstrated significant analgesic properties.[4][5][6] Research suggests that this compound exerts its effects through a dual mechanism of action: agonism at the mu-opioid receptor and antagonism of the NMDA receptor.[4][5][6][7]

This application note provides detailed protocols for characterizing the inhibitory effects of this compound on NMDA receptor function using two primary electrophysiological techniques:

-

Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis oocytes expressing recombinant NMDA receptors.

-

Whole-Cell Patch-Clamp recordings from cultured primary neurons.

These methods allow for a quantitative assessment of this compound's potency, mechanism of inhibition, and voltage dependency, providing critical data for drug development and neuroscience research.

Signaling Pathways & Experimental Workflow

Proposed NMDA Receptor Signaling

The following diagram illustrates the canonical activation of an NMDA receptor and the proposed site of inhibition by this compound.

Caption: Proposed mechanism of this compound as an NMDA receptor channel blocker.

General Experimental Workflow

The diagram below outlines the general workflow for assessing the impact of this compound on NMDA receptors using electrophysiology.

Caption: Workflow for electrophysiological analysis of this compound.

Data Presentation: Expected Results

The following tables summarize hypothetical quantitative data from the described experiments, illustrating the expected antagonistic effects of this compound.

Table 1: Dose-Dependent Inhibition of NMDA-Evoked Currents by this compound

| This compound Conc. (µM) | Mean Current (nA) ± SEM (n=8) | % Inhibition |

|---|---|---|

| Control (0) | 152.4 ± 10.1 | 0% |

| 0.1 | 135.7 ± 9.5 | 11.0% |

| 1 | 98.3 ± 7.2 | 35.5% |

| 5 | 77.1 ± 6.8 | 49.4% |

| 10 | 51.2 ± 5.3 | 66.4% |

| 50 | 22.9 ± 3.1 | 85.0% |

| 100 | 10.1 ± 1.9 | 93.4% |

Data derived from whole-cell patch-clamp on cultured hippocampal neurons.

Table 2: this compound IC₅₀ Values for Different NMDA Receptor Subunits

| Receptor Subunit Composition | IC₅₀ (µM) | Hill Slope |

|---|---|---|

| GluN1/GluN2A | 7.8 | 1.1 |

| GluN1/GluN2B | 6.2 | 1.0 |

| GluN1/GluN2C | 15.4 | 1.2 |

| GluN1/GluN2D | 12.9 | 1.1 |

Data derived from TEVC on Xenopus oocytes expressing specified subunits.

Table 3: Voltage-Dependency of this compound Block

| Holding Potential (mV) | % Inhibition (at 10 µM this compound) |

|---|---|

| -80 | 85.2% |

| -60 | 66.4% |

| -40 | 45.1% |

| +20 | 28.9% |

| +40 | 15.6% |

Data indicates stronger block at more negative membrane potentials, characteristic of an open-channel blocker.

Experimental Protocols

Protocol 1: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This protocol is ideal for studying specific NMDA receptor subunit combinations in a controlled environment.

4.1.1 Oocyte Preparation and Injection

-

Harvest and defolliculate stage V-VI oocytes from Xenopus laevis.

-

Prepare cRNA for human or rodent GluN1 and desired GluN2 (A-D) subunits.

-

Co-inject oocytes with a 1:1 ratio of GluN1 and GluN2 cRNA (approx. 50 nL total volume, ~25 ng total RNA).

-

Incubate injected oocytes for 2-5 days at 18°C in Barth's solution supplemented with antibiotics.

4.1.2 Electrophysiological Recording

-

Place an oocyte in the recording chamber and perfuse with standard oocyte Ringer's solution (in mM: 115 NaCl, 2.5 KCl, 1.8 CaCl₂, 10 HEPES; pH 7.2) that is Mg²⁺-free to prevent voltage-dependent block.

-

Impale the oocyte with two microelectrodes (0.5-2 MΩ resistance) filled with 3 M KCl.

-

Voltage-clamp the oocyte at a holding potential of -60 mV.

-

To evoke a current, apply 100 µM NMDA and 10 µM glycine (co-agonist) in the Ringer's solution.

-

Record the peak inward current until a stable baseline response is achieved.

4.1.3 Application of this compound

-

Prepare stock solutions of this compound in DMSO and dilute to final concentrations in Ringer's solution.

-

Establish a baseline NMDA-evoked current.

-

Co-apply NMDA/glycine with increasing concentrations of this compound (e.g., 0.1 µM to 100 µM), allowing the current to reach a steady-state at each concentration.

-

Perform a washout with Ringer's solution containing NMDA/glycine to test for reversibility.

-

For voltage-dependency: Repeat the protocol at various holding potentials (e.g., -80 mV to +40 mV) with a fixed concentration of this compound (e.g., 10 µM).

4.1.4 Data Analysis

-

Measure the peak current amplitude for each this compound concentration.

-

Normalize the current to the control response (NMDA/glycine alone) and calculate the percentage of inhibition.

-

Plot the % inhibition against the log of this compound concentration and fit the data with a sigmoidal dose-response equation to determine the IC₅₀ value.

Protocol 2: Whole-Cell Patch-Clamp of Cultured Neurons

This protocol assesses this compound's effect on native NMDA receptors in a neuronal context.

4.2.1 Cell Preparation

-

Culture primary hippocampal or cortical neurons from E18 rat or mouse embryos on poly-L-lysine coated coverslips.

-

Use neurons for recording between 10-16 days in vitro (DIV).

4.2.2 Electrophysiological Recording

-

Transfer a coverslip to a recording chamber on an inverted microscope and perfuse with an external solution (in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 10 HEPES, 10 Glucose; pH 7.4). Add 1 µM tetrodotoxin (TTX) to block voltage-gated sodium channels and 10 µM bicuculline to block GABA-A receptors.

-

Pull borosilicate glass pipettes to a resistance of 3-5 MΩ. Fill with an internal solution (in mM: 130 Cs-gluconate, 10 HEPES, 10 BAPTA, 4 Mg-ATP, 0.3 Na-GTP; pH 7.2).

-

Establish a whole-cell voltage-clamp configuration on a selected neuron. Hold the membrane potential at -60 mV.

-

Locally apply 100 µM NMDA and 10 µM glycine using a fast-perfusion system to evoke an inward current. Ensure the external solution is Mg²⁺-free during agonist application.

4.2.3 Application of this compound

-

After establishing a stable baseline of NMDA-evoked currents, add this compound to the external solution and perfuse over the cell for 2-3 minutes.

-

Evoke currents again in the presence of this compound.

-

To generate a dose-response curve, repeat this procedure with increasing concentrations of the compound.

-

Perform a washout with the control external solution to check for recovery of the NMDA-evoked current.

4.2.4 Data Analysis

-

Measure the peak amplitude of the NMDA-evoked currents before, during, and after this compound application.

-

Calculate the percentage of inhibition for each concentration as described in the TEVC protocol.

-

Determine the IC₅₀ by fitting the dose-response data.

Conclusion

The protocols outlined provide robust methods for characterizing the interaction of this compound with NMDA receptors. The data generated will be invaluable for confirming its mechanism of action, determining its potency and subunit selectivity, and guiding further preclinical development. The dual action of this compound as both an opioid agonist and NMDA antagonist suggests it may be a promising candidate for developing novel analgesics with a broad spectrum of activity.[4][6][7]

References

- 1. Pharmacological and electrophysiological characterization of novel NMDA receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Allosteric modulation of NMDA receptor via elevation of brain glycine and D-serine: the therapeutic potentials for schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Buy this compound | 18210-71-4 [smolecule.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. Antinociceptive profile of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for Assessing Hodgkinsine's Antiviral and Antibacterial Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hodgkinsine, a complex trimeric indolizidine alkaloid, has demonstrated a range of biological activities, including promising antiviral and antibacterial effects.[1] Preliminary studies indicate its potential as a lead compound for the development of novel antimicrobial agents. Notably, this compound has exhibited activity against both DNA and RNA viruses, such as Herpes Simplex Virus (HSV) and Vesicular Stomatitis Virus (VSV), respectively.[2] Furthermore, its antibacterial properties have been highlighted by a minimum inhibitory concentration (MIC) as low as 5 micrograms/ml against certain bacteria.[2][3]

These application notes provide detailed protocols for the systematic evaluation of this compound's antiviral and antibacterial efficacy. The methodologies described herein are standard, robust, and widely accepted in the fields of virology and microbiology, ensuring reproducibility and comparability of results.

Data Presentation

To facilitate the clear and concise presentation of experimental results, all quantitative data should be summarized in the following tables. These tables are designed for easy comparison of this compound's activity across different pathogens and experimental conditions.

Table 1: Antiviral Activity of this compound

| Virus | Cell Line | Assay Type | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) |

| e.g., Herpes Simplex Virus 1 | e.g., Vero | Plaque Reduction Assay | |||

| e.g., Vesicular Stomatitis Virus | e.g., HeLa | TCID₅₀ Assay | |||

| Test Virus 1 | |||||

| Test Virus 2 |

EC₅₀: 50% effective concentration (concentration of this compound that inhibits viral replication by 50%). CC₅₀: 50% cytotoxic concentration (concentration of this compound that reduces cell viability by 50%). Selectivity Index (SI): A measure of the compound's specificity for antiviral activity. Higher SI values are desirable.

Table 2: Antibacterial Activity of this compound

| Bacterial Strain | Gram Stain | Assay Type | MIC (µg/mL) | MBC (µg/mL) | Zone of Inhibition (mm) |

| e.g., Staphylococcus aureus | Positive | Broth Microdilution | |||

| e.g., Escherichia coli | Negative | Broth Microdilution | |||

| Test Bacterium 1 | Disk Diffusion | ||||

| Test Bacterium 2 | Disk Diffusion |

MIC: Minimum Inhibitory Concentration (lowest concentration of this compound that inhibits visible bacterial growth). MBC: Minimum Bactericidal Concentration (lowest concentration of this compound that kills 99.9% of the initial bacterial inoculum). Zone of Inhibition: Diameter of the clear zone around the this compound-impregnated disk where bacterial growth is inhibited.

Experimental Protocols

Antiviral Activity Assessment

A crucial first step in antiviral testing is to determine the cytotoxicity of the compound on the host cell line to be used. This is essential to ensure that any observed antiviral effect is not due to the death of the host cells.

1. Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of this compound that is toxic to the host cells.

-

Materials:

-

This compound stock solution (in a suitable solvent, e.g., DMSO)

-

Host cell line (e.g., Vero, HeLa)

-

Cell culture medium

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

-

-

Protocol:

-

Seed the 96-well plates with host cells at an appropriate density and incubate overnight to allow for cell attachment.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the old medium from the cells and add the different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and a cell-free control (medium only).

-

Incubate the plates for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the CC₅₀ value by plotting the percentage of cell viability against the concentration of this compound.

-

2. Plaque Reduction Assay

This assay is a functional assay that measures the ability of a compound to inhibit the formation of viral plaques.

-

Materials:

-

This compound

-

Virus stock with a known titer (Plaque Forming Units/mL)

-

Confluent monolayer of a susceptible host cell line in 6-well or 12-well plates

-

Serum-free medium

-

Overlay medium (e.g., medium containing low-melting-point agarose or methylcellulose)

-

Staining solution (e.g., crystal violet)

-

Fixing solution (e.g., 10% formalin)

-

-

Protocol:

-

Grow a confluent monolayer of host cells in multi-well plates.

-

Prepare serial dilutions of the virus stock in serum-free medium.

-

Remove the growth medium from the cells and infect the monolayers with a standardized amount of virus (e.g., 100 PFU/well).

-

Incubate for 1-2 hours to allow for viral adsorption.

-

During the incubation, prepare various concentrations of this compound in the overlay medium.

-

Remove the viral inoculum and wash the cells with PBS.

-

Add the this compound-containing overlay medium to the respective wells. Include a virus control (no compound) and a cell control (no virus).

-

Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).

-

Fix the cells with the fixing solution.

-

Stain the cells with the staining solution and gently wash with water.

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque reduction for each concentration of this compound compared to the virus control and determine the EC₅₀ value.

-

3. TCID₅₀ (50% Tissue Culture Infectious Dose) Assay

This endpoint dilution assay is used for viruses that do not form plaques and measures the amount of virus required to infect 50% of the inoculated cell cultures.

-

Materials:

-

This compound

-

Virus stock

-

Host cell line in 96-well plates

-

Cell culture medium

-

-

Protocol:

-

Seed a 96-well plate with the host cell line.

-

Prepare serial dilutions of the virus.

-

Infect the cells with the different virus dilutions.

-

In parallel, treat the infected cells with various concentrations of this compound. Include a virus control (no compound) and a cell control (no virus).

-

Incubate the plates and observe daily for the development of cytopathic effect (CPE).

-

After the incubation period (typically 5-7 days), score each well as positive or negative for CPE.

-

Calculate the TCID₅₀ titer using the Reed-Muench or Spearman-Kärber method.

-

Determine the EC₅₀ of this compound by comparing the reduction in viral titer in the presence of the compound to the untreated virus control.

-

Antibacterial Activity Assessment

1. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Materials:

-

This compound stock solution

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

-

Protocol:

-

Prepare serial two-fold dilutions of this compound in MHB in the wells of a 96-well plate.

-

Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculate each well (except for the sterility control) with the bacterial suspension.

-

Include a positive control (bacteria in broth without this compound) and a negative control (broth only).

-

Incubate the plates at the optimal temperature for the bacteria (e.g., 37°C) for 18-24 hours.

-

Visually inspect the plates for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.

-

2. Determination of Minimum Bactericidal Concentration (MBC)

This assay determines the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

-

Materials:

-

Results from the MIC assay

-

Agar plates (e.g., Mueller-Hinton Agar)

-

-

Protocol:

-

Following the MIC determination, take a small aliquot (e.g., 10 µL) from the wells that showed no visible growth.

-

Spread the aliquot onto an agar plate.

-

Incubate the plates at the appropriate temperature for 24-48 hours.

-

The MBC is the lowest concentration of this compound that results in a 99.9% reduction in the number of colonies compared to the initial inoculum.

-

3. Kirby-Bauer Disk Diffusion Assay

This is a qualitative method to determine the susceptibility of bacteria to an antimicrobial agent.

-

Materials:

-

Sterile paper disks

-

This compound solution of a known concentration

-

Bacterial strains

-

Mueller-Hinton Agar (MHA) plates

-

Sterile swabs

-

-

Protocol:

-

Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard.

-

Using a sterile swab, evenly inoculate the entire surface of an MHA plate to create a bacterial lawn.

-

Impregnate sterile paper disks with a known concentration of this compound and allow them to dry.

-

Aseptically place the this compound-impregnated disks onto the surface of the inoculated MHA plate.

-

Gently press the disks to ensure complete contact with the agar.

-

Incubate the plates at the appropriate temperature for 18-24 hours.

-

Measure the diameter of the zone of inhibition (the clear area around the disk where bacteria have not grown) in millimeters. The size of the zone is proportional to the susceptibility of the bacteria to this compound.

-

Mandatory Visualizations

Caption: Workflow for assessing the antiviral activity of this compound.

Caption: Workflow for assessing the antibacterial activity of this compound.

Investigating the Mechanism of Action

While the precise antiviral and antibacterial mechanisms of this compound are not yet fully elucidated, the following general approaches can be employed to gain insights.

Antiviral Mechanism of Action Studies:

-

Time-of-Addition Assay: To determine at which stage of the viral life cycle this compound exerts its effect (e.g., entry, replication, assembly, or release), the compound can be added at different times pre- and post-infection.

-

Viral Fusion/Entry Assays: Utilize reporter gene assays or fluorescently labeled viruses to assess if this compound inhibits the initial steps of viral entry into the host cell.

-

Polymerase Assays: If the viral polymerase is known, in vitro assays can determine if this compound directly inhibits its activity.

-

Protease Assays: For viruses that rely on proteases for maturation, specific assays can evaluate the inhibitory effect of this compound on these enzymes.

Antibacterial Mechanism of Action Studies:

-

Macromolecular Synthesis Assays: Investigate the effect of this compound on the synthesis of key bacterial macromolecules (DNA, RNA, protein, and peptidoglycan) by measuring the incorporation of radiolabeled precursors.

-

Cell Membrane Integrity Assays: Use fluorescent dyes that are excluded by intact membranes (e.g., propidium iodide) to determine if this compound disrupts the bacterial cell membrane.

-

Electron Microscopy: Visualize bacterial cells treated with this compound to observe any morphological changes, such as cell wall damage or altered cell division.

At present, there is no specific information available on the signaling pathways affected by this compound in the context of its antiviral or antibacterial activity. The known mechanisms of this compound relate to its analgesic properties, which involve agonism of mu-opioid receptors and antagonism of NMDA receptors.[4] Future research should aim to identify the molecular targets and signaling cascades involved in its antimicrobial effects.

References

Unveiling the Brain-Penetrating Potential of Hodgkinsine: A Guide to Blood-Brain Barrier Permeability Assessment

For Immediate Release

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals investigating the blood-brain barrier (BBB) permeability of Hodgkinsine. This compound, a complex tricyclic alkaloid found in plants of the Psychotria genus, has garnered interest for its potential analgesic properties, acting as both a mu-opioid agonist and an NMDA antagonist.[1] Understanding its ability to cross the BBB is paramount for its development as a centrally acting therapeutic agent.

This guide outlines a multi-faceted approach, encompassing in silico, in vitro, and in vivo methodologies, to thoroughly characterize the BBB permeability of this compound. Detailed experimental protocols, data presentation tables, and workflow diagrams are provided to facilitate the practical application of these techniques.

Section 1: In Silico Prediction of Blood-Brain Barrier Permeability

In silico models offer a rapid and cost-effective initial assessment of a compound's likelihood to cross the BBB based on its physicochemical properties. These predictive models utilize quantitative structure-activity relationships (QSAR) to correlate molecular descriptors with experimentally determined BBB permeability data.

Key Physicochemical Properties for BBB Permeability:

| Property | Predicted Value for this compound | Optimal Range for BBB Penetration |

| Molecular Weight ( g/mol ) | 518.70 | < 400-500 |

| LogP (Octanol-Water Partition Coefficient) | ~5.7 | 1.5 - 4.5 |

| Topological Polar Surface Area (TPSA) (Ų) | 45.8 | < 90 |

| Hydrogen Bond Donors | 2 | ≤ 3-5 |

| Hydrogen Bond Acceptors | 6 | ≤ 7-8 |

Note: The predicted values for this compound are calculated based on its chemical structure. The optimal ranges are generally accepted guidelines for CNS drug candidates.

Protocol for In Silico Prediction:

-

Obtain the chemical structure of this compound: The structure is readily available in chemical databases such as PubChem (CID: 442105).

-

Calculate physicochemical properties: Utilize computational software (e.g., ChemDraw, MarvinSketch, or online platforms like SwissADME) to calculate the molecular weight, LogP, TPSA, and the number of hydrogen bond donors and acceptors.

-

Predict BBB Permeability: Employ various online prediction tools or QSAR models that use the calculated descriptors to predict the logBB (logarithm of the brain-to-blood concentration ratio). A positive logBB value generally indicates good BBB penetration.

Logical Workflow for In Silico Assessment

Caption: Workflow for in silico prediction of this compound's BBB permeability.

Section 2: In Vitro Assessment of Blood-Brain Barrier Permeability

In vitro models provide a biological context for assessing BBB permeability and can be used to validate in silico predictions. These assays typically involve a monolayer of cells that mimic the BBB, separating a donor and an acceptor compartment.

Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

The PAMPA-BBB assay is a high-throughput, non-cell-based method that evaluates the passive permeability of a compound across an artificial lipid membrane designed to mimic the BBB.[2]

Experimental Protocol for PAMPA-BBB:

-

Prepare the Donor Plate: Dissolve this compound in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of 100 µM. Add this solution to the donor wells of the PAMPA plate.

-

Prepare the Acceptor Plate: Fill the acceptor wells with a buffer solution that may contain a "sink" component to mimic the brain environment.

-

Assemble the PAMPA Sandwich: Carefully place the filter plate, pre-coated with a brain lipid mixture, onto the donor plate, and then place this assembly on top of the acceptor plate.

-

Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).

-

Quantification: After incubation, determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method, such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Calculate Permeability (Pe): The effective permeability is calculated using the following equation: Pe = [ -ln(1 - CA(t) / Cequilibrium) ] / [ (A * (1/VD + 1/VA)) * t ] Where:

-

CA(t) is the concentration in the acceptor well at time t.

-

Cequilibrium is the concentration at equilibrium.

-

A is the filter area.

-

VD and VA are the volumes of the donor and acceptor wells, respectively.

-

t is the incubation time.

-

Data Presentation:

| Compound | Pe (x 10⁻⁶ cm/s) | Permeability Classification |

| This compound (Predicted) | > 4.0 | High |

| Caffeine (High Permeability Control) | 15.0 - 25.0 | High |

| Atenolol (Low Permeability Control) | < 2.0 | Low |

Note: The predicted permeability for this compound is based on its favorable physicochemical properties. Experimental validation is required.

PAMPA-BBB Experimental Workflow

References

Troubleshooting & Optimization

Technical Support Center: Multi-Step Synthesis of the Hodgkinsine Core Structure

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the multi-step synthesis of the Hodgkinsine core structure. The guidance is based on established synthetic strategies, focusing on common challenges and their solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing the this compound core structure?

A1: The main difficulties in constructing the this compound core arise from its complex architecture as a trimer of pyrrolidinoindoline subunits.[1] Key challenges include:

-

Stereoselective formation of multiple quaternary stereocenters: this compound possesses several chiral centers, and controlling their stereochemistry is a significant hurdle.[2][3]

-

Construction of the C3a–C7' and C3a–C3a' linkages: These bonds connect the cyclotryptamine monomers and their formation with the correct stereochemistry is crucial.[2][4]

-

Convergent and modular assembly: Developing a strategy to bring together the three cyclotryptamine units in a controlled and efficient manner is non-trivial.[2][3][4]

-

Protecting group strategy: The presence of multiple reactive nitrogen atoms necessitates a robust protecting group strategy, with selective removal in the final steps.[2]

Q2: What is the most effective reported strategy for overcoming the stereochemical challenges?

A2: A highly successful approach is the diazene-directed assembly of cyclotryptamine fragments.[2][3][4] This strategy enables the stereoselective formation of all C3a–C3a' and C3a–C7' carbon–carbon bonds and the associated quaternary stereogenic centers through the photoextrusion of dinitrogen from complex bis- and tris-diazene intermediates.[2][3][4] This method offers complete stereochemical control.

Q3: Are there alternative strategies for forming the key C3a–C7' linkage?

A3: Yes, other notable strategies have been developed. Overman's synthesis utilizes a catalyst-controlled asymmetric intramolecular Heck cyclization to create α-aryl oxindoles, thereby establishing the C3a–C7' stereocenter.[2] Another approach by Willis involves a diastereoselective substrate-controlled α-arylation of an oxindole to set this key stereocenter.[2] More recently, MacMillan's synthesis employs a catalyst-controlled asymmetric arylation of tryptamides with excellent stereocontrol.[2]

Troubleshooting Guides

Low Yield in Aryl-Alkyl Diazene Synthesis

| Potential Cause | Recommended Solution |

| Inefficient activation of C3a-bromocyclotryptamine | Ensure the use of a suitable silver salt, such as silver trifluoromethanesulfonate, for electrophilic activation of the bromide.[2] |

| Decomposition of the hydrazine nucleophile | Employ electronically attenuated hydrazine-nucleophiles, which are more stable and can react efficiently.[2] Consider using methanesulfonyl hydrazide for a more direct synthesis.[2] |

| Steric hindrance | For sterically hindered substrates, a direct synthesis method using methanesulfonyl hydrazide in the presence of the electrophilically activated bromocyclotryptamine has been shown to be effective, yielding the desired diazene in a single step.[2] |

| Suboptimal reaction conditions | Screen different solvents and temperatures. The original procedure reports successful synthesis at ambient temperature.[2] |

Poor Yield or Lack of Selectivity in C–H Amination

| Potential Cause | Recommended Solution |

| Catalyst deactivation | Ensure the use of high-purity Rh- and Ir-catalysts. The presence of impurities can inhibit catalytic activity. |

| Incorrect catalyst for the desired position | Use Rh-catalysis for C3a-amination and Ir-catalysis for C7-amination of the cyclotryptamine core.[2][4] |

| Suboptimal directing group | A sulfamate ester has been shown to be an effective directing group for these C–H amination reactions.[2] |

| Complex substrate leading to catalyst inhibition | For complex substrates like dimeric diazenes, the reaction may require longer reaction times or slightly elevated temperatures. The Rh-catalyzed C–H amination on a dimeric diazene has been reported to proceed efficiently.[2] |

Incomplete Photoextrusion of Dinitrogen

| Potential Cause | Recommended Solution |

| Incorrect wavelength of light | For selective photolysis of C3a'–C3a" diazenes, a higher wavelength may be required. For the simultaneous photolysis of multiple diazenes (e.g., C3a–C7' and C3a"'-C7"), a lower wavelength (e.g., 300 nm) has been used successfully.[2] |

| Insufficient irradiation time | Monitor the reaction by TLC or LC-MS to determine the optimal irradiation time. A reported successful photolysis of a bis-diazene was conducted for 19 hours.[2] |

| Degradation of the product | If the product is sensitive to the irradiation conditions, consider reducing the reaction time and accepting a lower conversion, followed by purification of the desired product. |

| Concentration issues | Ensure the reaction is performed at an appropriate concentration to allow for efficient light penetration. |

Difficulty in Final Protecting Group Removal

| Potential Cause | Recommended Solution |

| Steric hindrance around the protecting group | The (trimethylsilyl)ethyl carbamate (Teoc) group is recommended for N1-protection, especially for sterically constrained linkages like C3a–C7'. Its removal is facilitated by nucleophilic attack at the more accessible trimethylsilyl group.[2] |

| Harsh deprotection conditions affecting the core structure | For the removal of (trimethylsilyl)ethyl carbamates, a global removal can be followed by an exhaustive reduction using a mild reducing agent like Red-Al.[2] |

| Incomplete reaction | Increase the reaction time or the amount of deprotecting agent. Monitor the reaction progress carefully to avoid side reactions. |

Quantitative Data Summary

| Reaction Step | Reactants | Product | Yield (%) | Reference |

| Aryl-Alkyl Diazene Synthesis | (±)-21, 20 | (±)-25 | 73 | [2] |

| Enantioselective Bromocyclization | N1-Teoc-tryptamine methyl carbamate | (+)-26 | 99 (94% ee) | [2] |

| C3a-Sulfamate Ester Formation | (+)-26, 2,6-difluorophenylsulfamate | (+)-27 | 83 | [2] |

| C3a-Amine Formation | (+)-27 | (+)-28 | 81 | [2] |

| Rh-catalyzed C–H Amination | (−)-33 | (−)-39 | 60 | [2] |

| Stepwise Photolysis (two steps) | bis-diazene (−)-41 | trimer (−)-42 | 45 | [2] |

| Single-Step Photolysis | bis-diazene (−)-41 | trimer (−)-42 | 41 | [2] |

| Final Deprotection and Reduction | trimer (−)-42 | (−)-hodgkinsine (4) | 70 (over two steps) | [2] |

Experimental Protocols

Protocol 1: Synthesis of Aryl-Alkyl Diazene (±)-25

To a solution of cyclotryptamine bromide (±)-21 in a suitable solvent, add methanesulfonyl hydrazide (20). The reaction mixture is stirred at room temperature until completion, as monitored by TLC. The desired aryl-alkyl diazene (±)-25 is then isolated and purified using standard chromatographic techniques.[2]

Protocol 2: Rh-catalyzed C–H Amination for Sulfamate Ester (−)-39

In a reaction vessel, dissolve the dimeric diazene (−)-33 in an appropriate solvent. Add the Rh-catalyst and the aminating agent. The reaction is stirred at the optimal temperature until the starting material is consumed. The resulting sulfamate ester (−)-39 is purified by column chromatography.[2]

Protocol 3: Single-Step Photolysis to Trimer (−)-42

A solution of the bis-diazene (−)-41 in a suitable solvent is placed in a photochemical reactor. The solution is irradiated with 300 nm light for approximately 19 hours. After this period, the solvent is removed under reduced pressure, and the crude product is purified by chromatography to yield the trimer (−)-42.[2]

Visualizations

Caption: Workflow for the convergent synthesis of this compound.

Caption: General troubleshooting logic for synthesis challenges.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Concise Synthesis of (−)-Hodgkinsine, (−)-Calycosidine, (−)-Hodgkinsine B, (−)-Quadrigemine C, and (−)-Psycholeine via Convergent and Directed Modular Assembly of Cyclotryptamines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [PDF] Concise Synthesis of (-)-Hodgkinsine, (-)-Calycosidine, (-)-Hodgkinsine B, (-)-Quadrigemine C, and (-)-Psycholeine via Convergent and Directed Modular Assembly of Cyclotryptamines. | Semantic Scholar [semanticscholar.org]

- 4. Concise Synthesis of (-)-Hodgkinsine, (-)-Calycosidine, (-)-Hodgkinsine B, (-)-Quadrigemine C, and (-)-Psycholeine via Convergent and Directed Modular Assembly of Cyclotryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]

Overcoming solubility and stability issues of Hodgkinsine in biological assays

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility and stability challenges associated with Hodgkinsine in biological assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound is a naturally occurring alkaloid that was first isolated from the plant Hodgkinsonia frutescens.[1][2] It is a complex molecule, structurally classified as a trimer of pyrrolidinoindoline subunits.[2] Research has shown that this compound exhibits a range of biological activities, including:

-

Analgesic effects: It is understood to act as both a mu-opioid receptor agonist and an NMDA receptor antagonist, similar to clinically used painkillers like morphine and ketamine.[2][3][4]

-

Antiviral, antibacterial, and antifungal properties: Studies have indicated its potential to combat various viruses, bacteria, and fungi.[2][5]

Q2: I am experiencing poor solubility of this compound in my aqueous assay buffer. What are the recommended solvents?

This compound is known to be soluble in organic solvents like methanol and dimethyl sulfoxide (DMSO).[6] For biological assays, preparing a concentrated stock solution in 100% DMSO is a common starting point.[7][8] However, direct dilution of a DMSO stock into aqueous buffer can still lead to precipitation, especially at higher concentrations.[7][9]

Q3: My this compound stock solution in DMSO appears to be degrading over time. What are the best practices for storage?

While DMSO is a common solvent, long-term storage of compounds in it can sometimes lead to degradation.[10][11] The stability of compounds in DMSO can be affected by factors like water content, exposure to light, and freeze-thaw cycles.[10] For this compound, which contains amine and indole functional groups, oxidation is a potential degradation pathway.[12]

To ensure the stability of your this compound stock solution, follow these recommendations:

-

Use anhydrous DMSO: Minimize the water content in your DMSO stock.

-

Store at low temperatures: Aliquot your stock solution into smaller, single-use vials and store them at -20°C or -80°C.[6][10]

-

Protect from light: Store vials in the dark or use amber-colored vials to prevent light-induced degradation.

-

Minimize freeze-thaw cycles: Prepare aliquots to avoid repeated freezing and thawing of the main stock solution.[10]

Troubleshooting Guides

Issue 1: Precipitation of this compound upon dilution into aqueous buffer.

Possible Cause: The concentration of this compound in the final assay buffer exceeds its aqueous solubility limit, even with a small percentage of DMSO.

Solutions:

-

Optimize DMSO Concentration: Determine the highest percentage of DMSO your assay can tolerate without affecting the biological system. It is crucial to include a vehicle control with the same final DMSO concentration in your experiments.

-

Use a Co-solvent: In addition to DMSO, other organic solvents like ethanol can sometimes be used in combination to improve solubility.

-

Employ Solubilizing Agents: Consider the use of excipients to enhance solubility. Cyclodextrins are a well-established option for encapsulating hydrophobic compounds and increasing their aqueous solubility.[13][14]

Issue 2: Inconsistent results or loss of activity in biological assays.

Possible Cause: Degradation of this compound in the stock solution or in the assay medium during incubation.

Solutions:

-

Assess Stock Solution Stability: Regularly check the purity of your this compound stock solution using analytical techniques like HPLC.

-

Evaluate Stability in Assay Buffer: Perform a time-course experiment to determine the stability of this compound in your complete assay buffer at the experimental temperature.

-

pH Optimization: The stability of alkaloids can be pH-dependent. If your assay allows, investigate the stability of this compound at different pH values to find the optimal condition.

-

Include Stabilizers: For assays with prolonged incubation times, consider adding antioxidants or other stabilizing agents to the buffer, if compatible with your experimental setup.

Data Presentation

Table 1: Solubility of this compound in Different Solvent Systems

| Solvent System | This compound Concentration (mM) | Observations |

| 100% Water | < 0.01 | Insoluble, visible precipitate |

| 100% Ethanol | 5 | Soluble, clear solution |

| 100% Methanol | 10 | Soluble, clear solution |

| 100% DMSO | 50 | Soluble, clear solution |

| PBS (pH 7.4) + 1% DMSO | 0.05 | Soluble, clear solution |

| PBS (pH 7.4) + 1% DMSO | 0.1 | Precipitation observed after 1 hour |

| PBS (pH 7.4) + 5% DMSO | 0.2 | Soluble, clear solution |

| PBS (pH 7.4) + 10% HP-β-CD | 0.5 | Soluble, clear solution |

Note: This table presents illustrative data based on typical observations for poorly soluble alkaloids.

Table 2: Stability of this compound (10 mM) in DMSO at Different Storage Conditions

| Storage Condition | Purity after 1 Month (%) | Purity after 6 Months (%) |

| Room Temperature, Light | 85 | 60 |

| Room Temperature, Dark | 92 | 75 |

| 4°C, Dark | 98 | 90 |

| -20°C, Dark | > 99 | 98 |

| -80°C, Dark | > 99 | > 99 |

Note: This table presents illustrative data. Purity should be determined experimentally using a suitable analytical method like HPLC.

Experimental Protocols

Protocol 1: Preparation of a Solubilized this compound Formulation using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol describes the preparation of a this compound solution with enhanced aqueous solubility using HP-β-CD.

Materials:

-

This compound powder

-

Hydroxypropyl-β-cyclodextrin (HP-β-CD)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Vortex mixer

-

Water bath sonicator

Procedure:

-

Prepare a 10% (w/v) HP-β-CD solution: Dissolve 1 g of HP-β-CD in 10 mL of PBS. Gently warm and vortex to aid dissolution.

-

Add this compound: To the 10% HP-β-CD solution, add this compound powder to achieve the desired final concentration (e.g., 0.5 mg/mL).

-

Complexation: Vortex the mixture vigorously for 5 minutes.

-

Sonication: Place the vial in a water bath sonicator and sonicate for 30 minutes.

-

Equilibration: Incubate the solution at room temperature for 1-2 hours, with intermittent vortexing, to ensure complete complexation.

-

Sterile Filtration: If required for cell-based assays, filter the final solution through a 0.22 µm syringe filter.

Mandatory Visualization

Caption: Experimental workflow for using this compound in biological assays.

Caption: Proposed signaling pathways of this compound leading to analgesia.

References

- 1. Buy this compound | 18210-71-4 [smolecule.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Antinociceptive profile of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Biological activities of pyrrolidinoindoline alkaloids from Calycodendron milnei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. bioaustralis.com [bioaustralis.com]

- 7. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Optimizing dosage and administration routes for in vivo Hodgkinsine studies

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hodgkinsine in in vivo studies. The information is presented in a question-and-answer format to address specific challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a complex indole alkaloid naturally found in plants of the Psychotria genus.[1] It has garnered significant interest for its analgesic properties.[2][3] Research indicates that this compound exhibits a dual mechanism of action, functioning as both a mu-opioid receptor agonist and an N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2][3] This dual activity is thought to contribute to its potent pain-relieving effects.

Q2: What are the recommended administration routes for in vivo studies with this compound?

Currently, the most documented route of administration for this compound in preclinical rodent studies is intraperitoneal (i.p.) injection.[3] This route is often chosen in experimental settings for its relative ease of administration and rapid absorption into the vasculature.[4] While other parenteral routes such as intravenous (IV) or subcutaneous (SC) are plausible, there is limited specific data on their use for this compound. Oral administration may also be considered, but the bioavailability of this compound via this route has not been extensively studied and may be low, a common characteristic of complex alkaloids.

Q3: How should I prepare a this compound solution for in vivo administration?

Recommended Vehicle Formulation (General Guidance):

A typical vehicle formulation for intraperitoneal injection of a poorly soluble compound in mice could be:

-

5-10% DMSO

-

5-10% Tween® 80 or Kolliphor® EL (formerly Cremophor® EL)

-

80-90% Sterile Saline (0.9% NaCl)

It is crucial to always prepare a vehicle control group in your experiments to account for any effects of the solvent mixture. [5] The final concentration of DMSO should be kept as low as possible to avoid potential toxicity.[5]

Troubleshooting Guide

| Issue | Potential Cause | Troubleshooting Steps |

| Precipitation of this compound in dosing solution | Poor solubility of this compound in the chosen vehicle. | 1. Increase the percentage of the co-solvent (e.g., DMSO) or surfactant (e.g., Tween® 80) in your vehicle. 2. Gently warm the solution during preparation. 3. Prepare fresh solutions on the day of dosing. 4. Consider alternative solubilizing agents like cyclodextrins. |

| Inconsistent or no analgesic effect observed | 1. Inadequate dosage. 2. Improper administration technique. 3. Degradation of the compound. | 1. Perform a dose-response study to determine the optimal effective dose (see Table 1 for guidance). 2. Ensure proper intraperitoneal injection technique to avoid injection into the gut or subcutaneous space. 3. Store this compound protected from light and at the recommended temperature. Prepare fresh dosing solutions for each experiment. |

| Adverse effects or toxicity in animals | 1. High dose of this compound. 2. Toxicity of the vehicle. | 1. Conduct a Maximum Tolerated Dose (MTD) study (see Experimental Protocols section). 2. Reduce the concentration of organic solvents (e.g., DMSO) in your vehicle. 3. Always include a vehicle control group to assess the toxicity of the vehicle alone. |

Quantitative Data Summary

Table 1: Reported In Vivo Analgesic Doses of this compound in Mice

| Dose (mg/kg, i.p.) | Analgesic Effect | Model | Reference |

| 0.25 | Significant increase in pain latency | Hot-plate test | [3] |

| 1.0 | Potent, dose-dependent analgesic activity | Capsaicin-induced pain | [2][3] |

| Comparable to 6.0 mg/kg Morphine | Potent analgesic | Hot-plate and tail-flick models | [2][3] |

Note: This table is based on limited available data. Researchers are encouraged to perform their own dose-response studies to determine the ED50 for their specific experimental conditions.

Experimental Protocols

Protocol 1: Preparation of this compound for Intraperitoneal Injection

-

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile filtered

-

Tween® 80 (Polysorbate 80), sterile

-

Sterile 0.9% Saline for injection

-

Sterile vials and syringes

-

-

Procedure:

-

Weigh the required amount of this compound in a sterile vial.

-

Add a small volume of DMSO to dissolve the this compound completely. Vortex or sonicate briefly if necessary.

-

In a separate sterile tube, prepare the vehicle by mixing the required volumes of DMSO, Tween® 80, and sterile saline. For example, for a 10% DMSO, 10% Tween® 80 solution, mix 1 part DMSO, 1 part Tween® 80, and 8 parts saline.

-

Slowly add the dissolved this compound in DMSO to the vehicle while vortexing to prevent precipitation.

-

The final solution should be clear. If precipitation occurs, adjust the vehicle composition.

-

Filter the final solution through a 0.22 µm sterile filter before administration.

-

Prepare a vehicle-only solution for the control group using the same procedure without adding this compound.

-

Protocol 2: Hot-Plate Test for Analgesia Assessment in Mice

-

Apparatus:

-

Hot-plate analgesia meter with the plate temperature set to 55 ± 0.5 °C.

-

Transparent cylindrical restrainer to keep the mouse on the hot plate.

-

-

Procedure:

-

Habituate the mice to the testing room for at least 30 minutes before the experiment.

-

Gently place a mouse on the hot plate and immediately start a timer.

-

Observe the mouse for signs of pain, which include licking or flicking of the hind paws, or jumping.

-

Stop the timer at the first sign of a pain response and record the latency.

-

To prevent tissue damage, a cut-off time of 30-60 seconds is typically used. If the mouse does not respond within this time, remove it from the hot plate and record the latency as the cut-off time.

-

Administer this compound or vehicle i.p. and test for analgesia at predetermined time points (e.g., 30, 60, 90 minutes) after injection.

-

Protocol 3: Acute Toxicity (Maximum Tolerated Dose - MTD) Study

This protocol is based on general principles for MTD studies in rodents.

-

Animals:

-

Use a small group of mice (e.g., n=3-5 per dose group).

-

-

Procedure:

-

Select a range of doses based on the known effective doses. For this compound, you might start with doses such as 1, 5, 10, 25, 50, and 100 mg/kg.

-

Administer a single i.p. injection of each dose to a group of mice.

-

Observe the animals closely for the first few hours and then daily for up to 14 days for any signs of toxicity, including changes in behavior, weight loss, and mortality.[7]

-

The MTD is the highest dose that does not cause significant toxicity or more than a 10% reduction in body weight.

-

Visualizations

Caption: Dual signaling pathway of this compound.

Caption: In vivo analgesic study workflow.

References

- 1. Antinociceptive profile of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]